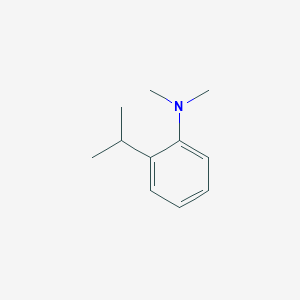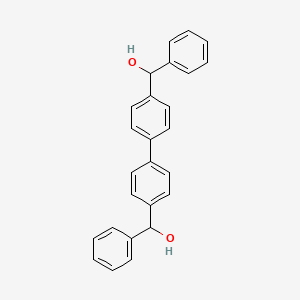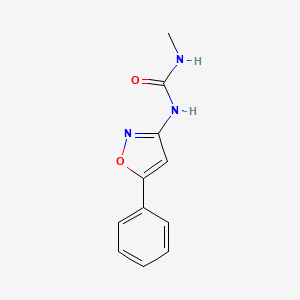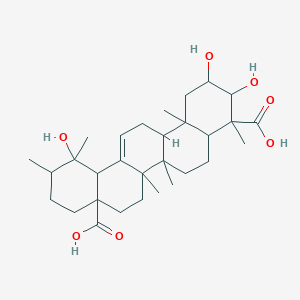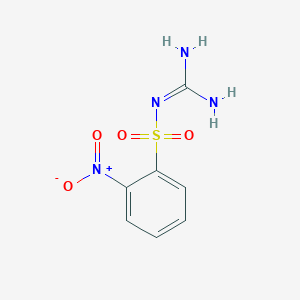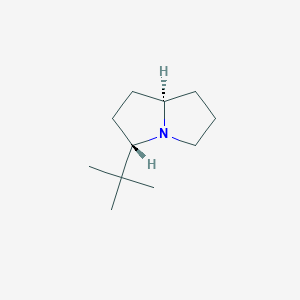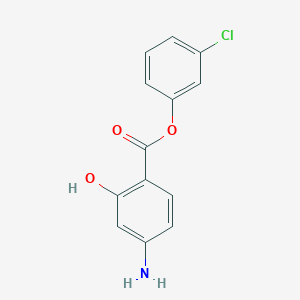
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione is a quinone derivative known for its unique chemical properties and applications. This compound is characterized by the presence of two tert-butyl groups attached to a cyclohexa-2,5-diene-1,4-dione core. It is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,6-di-tert-butylphenol. One common method includes the use of oxidizing agents such as persulfate and ferricyanide . Another approach involves the use of lead oxide (PbO) as an oxidant . The reaction conditions often require the presence of secondary amines like morpholine or piperidine to catalyze the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidants and solvent-free processes is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone methides.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Persulfate, ferricyanide, and lead oxide are commonly used.
Reducing Agents: Sodium borohydride and other hydride donors can be used for reduction reactions.
Catalysts: Secondary amines like morpholine and piperidine are often used as catalysts.
Major Products
Quinone Methides: Formed through oxidation reactions.
Hydroquinone Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in oxidation-reduction cycles. This redox activity is crucial for its antioxidant properties and its role in stabilizing reactive intermediates in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-1,4-benzoquinone: Similar in structure but with different substitution patterns.
2,6-Di-tert-butylphenol: A precursor in the synthesis of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione.
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: Another quinone derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern and its ability to participate in a wide range of chemical reactions. Its antioxidant properties and applications in various fields make it a valuable compound in scientific research .
Propiedades
Número CAS |
55299-14-4 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2,3-ditert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)11-9(15)7-8-10(16)12(11)14(4,5)6/h7-8H,1-6H3 |
Clave InChI |
LLAPDTLOSXJGRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=O)C=CC1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
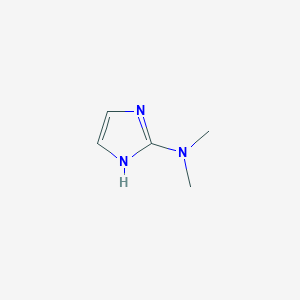
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
